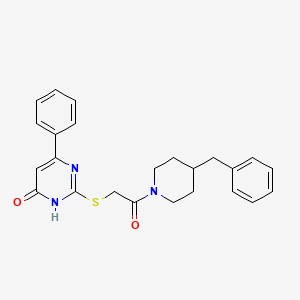

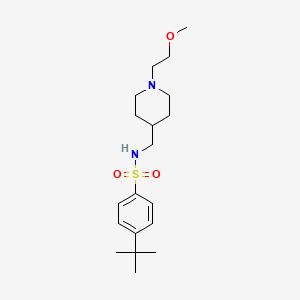

![molecular formula C20H22N4O3S B2438124 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide CAS No. 392321-13-0](/img/structure/B2438124.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide” is a complex organic molecule. It contains an adamantyl group, a thiadiazol group, a nitrobenzamide group, and a methyl group .

Molecular Structure Analysis

The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. The thiadiazol group is a heterocyclic aromatic group found in some bioactive molecules .Chemical Reactions Analysis

Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups. Adamantane derivatives generally have unique stability and reactivity .科学的研究の応用

Anticonvulsant Properties

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide and its derivatives have shown promising anticonvulsant properties. In studies, these compounds demonstrated high anticonvulsive activity on seizure models, indicating their potential as effective antiepileptic drugs (Sych et al., 2018).

Antimicrobial and Anti-Inflammatory Activities

These compounds have also been studied for their antimicrobial and anti-inflammatory activities. Research indicates marked activity against gram-positive bacteria, while some derivatives were found to be highly active against gram-negative bacteria. Additionally, they have shown weak to moderate activity against the pathogenic fungus Candida albicans. In terms of anti-inflammatory properties, certain derivatives displayed good dose-dependent anti-inflammatory activity in vivo (Kadi et al., 2010).

Noncovalent Interactions and Crystallographic Analysis

The nature of noncovalent interactions in derivatives of adamantane-1,3,4-thiadiazole has been quantitatively assessed through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. Such studies are crucial for understanding the molecular structure and stability of these compounds (El-Emam et al., 2020).

Physico-Chemical Properties

The physicochemical properties, such as solubility, vapor pressure, and distribution coefficients, of similar bioactive compounds have been studied to understand their behavior in different environments. This is essential for their potential application in medical and pharmaceutical fields (Ol’khovich et al., 2017).

Antiarrhythmic Properties

Derivatives of adamant-2-ylamides of alkylamidocarbonic acids, related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide, have been found to exhibit significant antiarrhythmic (antifibrillatory) effects. These findings suggest their potential as safer alternatives to other antiarrhythmic drugs (Turilova et al., 2013).

将来の方向性

作用機序

Target of Action

The primary targets of N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-N-methyl-3-nitrobenzamide, also known as N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide, Oprea1_020278, or CCG-309351, are currently unknown

Mode of Action

It is believed to modulate various biological pathways, but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is suggested that it may have an impact on pathways related to inflammation and cancer, given the general biological activities associated with thiadiazole derivatives .

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-23(17(25)15-3-2-4-16(8-15)24(26)27)19-22-21-18(28-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHFUZQTURDULX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

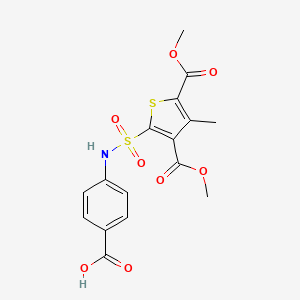

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2438042.png)

![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

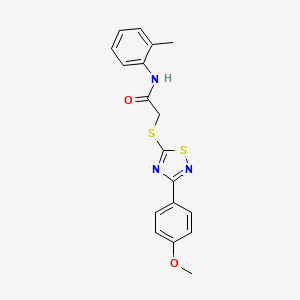

![[1-(3,5-Dichloro-2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2438044.png)

![1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2438047.png)

![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2438050.png)

![Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2438061.png)